

In-Depth Technical Guide: KAR425 (CAS 1809050-49-4)

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Compound of Interest				
Compound Name:	KAR425			
Cat. No.:	B13433815	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAR425 is a novel, potent, and orally bioavailable antimalarial agent belonging to the bipyrrole tambjamine class of compounds. Identified under the CAS number 1809050-49-4, this synthetic compound has demonstrated significant efficacy against multiple strains of Plasmodium falciparum, including those resistant to chloroquine. This technical guide provides a comprehensive overview of KAR425, including its chemical properties, synthesis, in vitro and in vivo antimalarial activity, and its putative mechanism of action. Detailed experimental protocols and structure-activity relationship data are presented to support further research and development efforts.

Chemical and Physical Properties

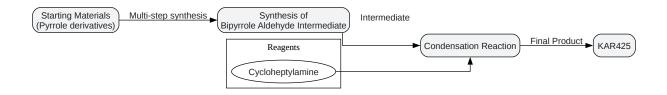
KAR425 is a synthetic bipyrrole tambjamine with the following chemical identity:



Property	Value
CAS Number	1809050-49-4
IUPAC Name	N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]cycloheptanamine
Chemical Formula	C19H27N3
Molecular Weight	297.45 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

Synthesis of KAR425

The synthesis of **KAR425** involves a multi-step process culminating in the condensation of a bipyrrole aldehyde intermediate with cycloheptylamine. The general synthetic workflow is outlined below. For a detailed, step-by-step protocol, refer to the primary literature.[1]



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Figure 1: General Synthetic Workflow for KAR425.

Biological ActivityIn Vitro Antimalarial Activity

KAR425 exhibits potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The half-maximal inhibitory concentrations



(IC₅₀) are summarized in the table below.

P. falciparum Strain	Resistance Profile	IC ₅₀ (nM)[2]	
D6	Chloroquine-Sensitive (CQS)	62	
Dd2	Chloroquine-Resistant (CQR)	55	
7G8	Chloroquine-Resistant (CQR)	60	

In Vivo Antimalarial Efficacy

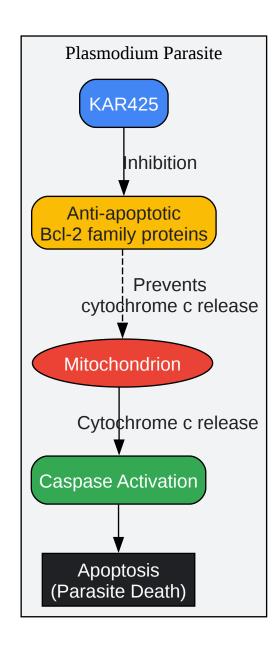
In vivo studies using a murine model of malaria (Plasmodium yoelii) have demonstrated the significant oral efficacy of **KAR425**.

Animal Model	Parasite Strain	Dosing Regimen (Oral Gavage)	Outcome
CF1 mice	P. yoelii (multidrug- resistant)	25 mg/kg/day for 4 days	100% protection until day 28[2][3]
CF1 mice	P. yoelii (multidrug- resistant)	50 mg/kg/day for 4 days	100% protection until day 28[2][3]
CF1 mice	P. yoelii (multidrug- resistant)	80 mg/kg (single dose)	Curative[3]

Mechanism of Action

The precise mechanism of action for **KAR425** is not yet fully elucidated. However, based on studies of the broader prodiginine class of compounds, a leading hypothesis is the induction of apoptosis in the malaria parasite.[4][5][6] Prodiginines have been shown to interact with anti-apoptotic Bcl-2 family proteins, disrupting their function and triggering the mitochondrial apoptotic pathway.[2] Another potential mechanism shared by tambjamines and prodiginines is their ability to act as anion transporters, which could disrupt the parasite's internal ionic homeostasis.[7]





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Figure 2: Proposed Apoptotic Pathway Inhibition by KAR425.

Structure-Activity Relationships (SAR)

The development of **KAR425** was part of a broader study on tambjamines and prodiginines, which revealed key structural features for antimalarial activity.[1] The replacement of the C-ring of prodiginines with an alkylamine, as seen in tambjamines like **KAR425**, was found to retain or even enhance potency.[3] Furthermore, substitutions on the B-ring of the bipyrrole core with short alkyl groups did not negatively impact the activity.[3] This suggests that the bipyrrole core



and the nature of the amine substituent are critical for the antimalarial efficacy of this class of compounds.

Experimental ProtocolsIn Vitro P. falciparum Growth Inhibition Assay

A standardized SYBR Green I-based fluorescence assay is commonly used to determine the in vitro antimalarial activity.

Workflow:



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Figure 3: Workflow for In Vitro Antimalarial Assay.

Detailed Methodology:

- Compound Preparation: Serially dilute KAR425 in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the desired final concentrations.
- Parasite Culture: Culture P. falciparum strains in human erythrocytes using standard in vitro culture conditions. Synchronize the parasite culture to the ring stage.
- Assay Plate Preparation: Add the serially diluted compound to a 96-well microtiter plate. Add
 the synchronized parasite culture to each well. Include positive (e.g., chloroquine) and
 negative (no drug) controls.
- Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
- Fluorescence Measurement: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence using a microplate reader.



 Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Malaria Model

The efficacy of **KAR425** is evaluated in a mouse model of malaria, typically using Plasmodium yoelii.

Detailed Methodology:

- Animal Model: Use female CF1 mice (4-5 weeks old).
- Infection: Infect the mice intravenously with P. yoelii parasites.
- Drug Administration: Administer KAR425 orally by gavage once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group should be included.
- Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Monitor the general health and survival of the mice for a specified period (e.g., 28 days).
- Efficacy Assessment: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group and the overall survival and cure rate.

Clinical Status

As of the current date, there is no publicly available information regarding clinical trials of **KAR425** in humans. The compound remains in the preclinical research and development phase.

Conclusion

KAR425 is a promising preclinical antimalarial candidate with potent activity against drugsensitive and drug-resistant P. falciparum strains and excellent in vivo efficacy in a murine model. Its novel chemical scaffold and potential mechanism of action make it a valuable lead for the development of new antimalarial therapies. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile to advance it towards clinical development.



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